An In-depth Technical Guide to N-(5-Bromothiazol-2-yl)acetamide Hydrobromide
An In-depth Technical Guide to N-(5-Bromothiazol-2-yl)acetamide Hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of N-(5-Bromothiazol-2-yl)acetamide hydrobromide, a halogenated thiazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, including its CAS number, physicochemical properties, detailed synthesis protocols, and robust analytical characterization methods. Furthermore, this guide explores the compound's potential applications as a versatile building block in drug discovery and discusses essential safety and handling protocols. The information herein is synthesized from peer-reviewed literature and established chemical data sources to ensure technical accuracy and practical utility for professionals in the field.
Section 1: Chemical Identity and Physicochemical Properties
N-(5-Bromothiazol-2-yl)acetamide is a key heterocyclic intermediate. The hydrobromide salt enhances its solubility in certain solvents and can be a preferred form for specific synthetic applications or biological assays.
CAS Number and Nomenclature
A critical point of clarification is the compound's Chemical Abstracts Service (CAS) number. While the hydrobromide salt is a distinct chemical entity, it is often not assigned a unique CAS number separate from its free base form. The relevant CAS numbers are:
-
N-(5-Bromothiazol-2-yl)acetamide Hydrobromide: 1354359-55-9[1]
-
N-(5-Bromothiazol-2-yl)acetamide (Free Base): 7336-54-1[2][3][4]
For the purpose of this guide, protocols will focus on the synthesis of the free base and its subsequent conversion to the hydrobromide salt.
Physicochemical Data
The key properties of the parent compound, N-(5-Bromothiazol-2-yl)acetamide, are summarized below. Data for the hydrobromide salt may vary, particularly in terms of melting point and solubility.
| Property | Value | Source(s) |
| Molecular Formula | C5H5BrN2OS | [4] |
| Molecular Weight | 221.08 g/mol | [4] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | ~200-202 °C (for the related 5-chloro analog) | [5] |
| IUPAC Name | N-(5-bromo-1,3-thiazol-2-yl)acetamide | [4] |
Section 2: Synthesis and Purification
The synthesis of N-(5-Bromothiazol-2-yl)acetamide hydrobromide is a two-step process: first, the acetylation of the precursor 2-amino-5-bromothiazole, followed by the formation of the hydrobromide salt.
Synthesis Pathway Overview
The logical pathway involves the nucleophilic attack of the amino group of 2-amino-5-bromothiazole on an acetylating agent, followed by protonation with hydrobromic acid.
Caption: Synthetic pathway for N-(5-Bromothiazol-2-yl)acetamide Hydrobromide.
Step-by-Step Experimental Protocol
Part A: Synthesis of N-(5-Bromothiazol-2-yl)acetamide
This protocol is adapted from standard acylation procedures for aromatic amines.[6]
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-amino-5-bromothiazole (1 equivalent). Dissolve the starting material in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF).
-
Expert Insight: Pyridine is often chosen as it serves as both the solvent and a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.
-
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a minimal amount of cold diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(5-Bromothiazol-2-yl)acetamide.
Part B: Formation of the Hydrobromide Salt
-
Dissolution: Dissolve the purified N-(5-Bromothiazol-2-yl)acetamide in a minimum amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Add a solution of hydrobromic acid (HBr) in acetic acid or an ethereal solution of HBr (1.1 equivalents) dropwise with stirring.
-
Precipitation and Isolation: The hydrobromide salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Analytical Workflow
The following workflow ensures a comprehensive characterization of the final product.
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Data
The following table summarizes the expected spectral characteristics for N-(5-Bromothiazol-2-yl)acetamide.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Singlet ~2.2-2.4 ppm (3H)Singlet ~7.4-7.6 ppm (1H)Broad Singlet >10 ppm (1H) | Methyl protons of the acetamide group[5]Proton on the thiazole ring (C4-H)Amide proton (NH), often broad and exchangeable with D2O |
| ¹³C NMR | ~23 ppm~110-120 ppm~140-150 ppm~158 ppm~168 ppm | Methyl carbon (CH3)Brominated carbon on thiazole ring (C5)Unsubstituted carbon on thiazole ring (C4)Carbon adjacent to both N and S (C2)Carbonyl carbon (C=O) of the amide |
| FT-IR (cm⁻¹) | ~3200-3300 (N-H stretch)~1670-1690 (C=O stretch, Amide I)~1540-1560 (N-H bend, Amide II) | Characteristic vibrational frequencies for a secondary amide functional group. |
| Mass Spec (MS) | M+ and M+2 peaks of ~1:1 intensity | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal abundance, separated by 2 m/z units. This is a definitive confirmation of a single bromine atom in the molecule. |
Section 4: Applications in Research and Drug Development
Thiazole-containing compounds are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][8]
-
Synthetic Intermediate: N-(5-Bromothiazol-2-yl)acetamide serves as a versatile building block. The bromine atom at the 5-position is susceptible to displacement by various nucleophiles or can participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.[9]
-
Fragment-Based Drug Design: As a substituted thiazole, this molecule can be used as a fragment in screening campaigns to identify initial hits against biological targets. The acetamide group provides a hydrogen bond donor/acceptor pair, while the bromothiazole core offers a scaffold for further elaboration.
-
Lead Optimization: In medicinal chemistry programs, this compound can be used to synthesize analogs of lead compounds. The introduction of the 5-bromo-2-acetamido-thiazole moiety can modulate a compound's potency, selectivity, and pharmacokinetic properties (ADME). The presence of a halogen, like bromine, can enhance binding affinity through halogen bonding and improve metabolic stability.[7]
Section 5: Safety and Handling
Working with brominated heterocyclic compounds requires adherence to strict safety protocols.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[4][10] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 6: Conclusion
N-(5-Bromothiazol-2-yl)acetamide hydrobromide, and its free base, are valuable chemical intermediates with significant potential in the field of drug discovery and materials science. This guide has provided a detailed framework covering its fundamental chemical properties, robust synthesis and purification protocols, and comprehensive analytical characterization techniques. By understanding the chemistry and applications of this versatile building block, researchers can effectively leverage its properties to advance their synthetic and medicinal chemistry programs.
References
-
LookChem. CAS No.7336-54-1, 2-ACETAMIDO-5-BROMOTHIAZOLE Suppliers. Available from: [Link]
-
PubChem. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260. Available from: [Link]
-
Reid, K. et al. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. Available from: [Link]
-
Yunus, U. et al. N-(Thiazol-2-yl)acetamide. National Institutes of Health. Available from: [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. PubMed. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
Mini-Reviews in Medicinal Chemistry. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available from: [Link]
Sources
- 1. 1354359-55-9|N-(5-Bromothiazol-2-yl)acetamide hydrobromide|BLD Pharm [bldpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. CAS No.7336-54-1,2-ACETAMIDO-5-BROMOTHIAZOLE Suppliers [lookchem.com]
- 4. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
